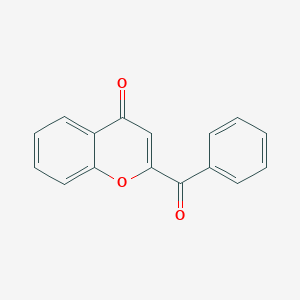
2-Benzoyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-4H-chromen-4-one is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by a benzoyl group attached to the 2-position of a benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. For example, a solvent-free condensation reaction using SiO2 nanoparticles as a catalyst has been reported to yield high purity products . The reaction typically involves heating the reactants at elevated temperatures (e.g., 100°C) to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound exhibits biological activities, including antiproliferative effects against cancer cell lines. It has been used in the development of new anticancer agents.
Medicine: Due to its biological activities, 2-Benzoyl-4H-chromen-4-one is being explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s chemical properties make it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound may interact with various cellular proteins and enzymes, leading to the activation of apoptotic pathways and the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: A closely related compound with similar structural features but lacking the benzoyl group at the 2-position.
2-Methyl-4H-1-benzopyran-4-one: Another derivative with a methyl group instead of a benzoyl group at the 2-position.
Uniqueness
2-Benzoyl-4H-chromen-4-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential applications compared to other benzopyran derivatives. The compound’s ability to undergo various chemical reactions and its biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51685-51-9 |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-benzoylchromen-4-one |
InChI |
InChI=1S/C16H10O3/c17-13-10-15(16(18)11-6-2-1-3-7-11)19-14-9-5-4-8-12(13)14/h1-10H |
Clave InChI |
CYEWOGGFJNAXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

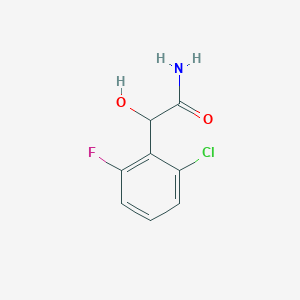
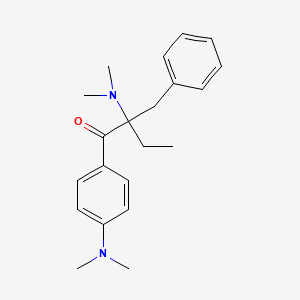
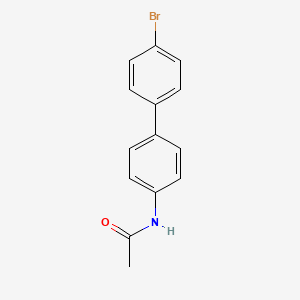
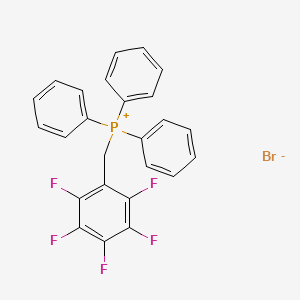
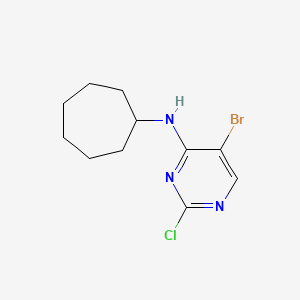
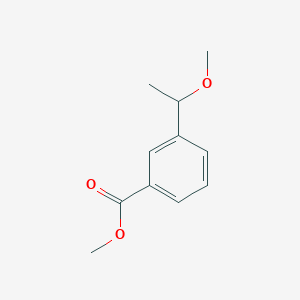
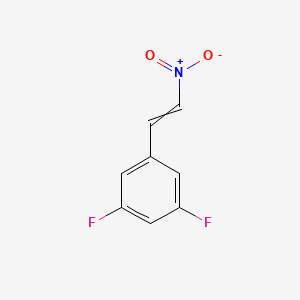
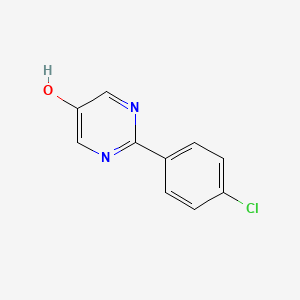
![(3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8705420.png)
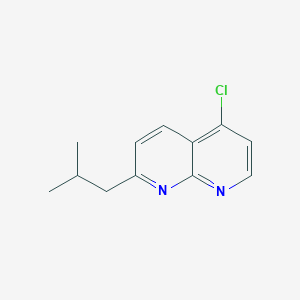
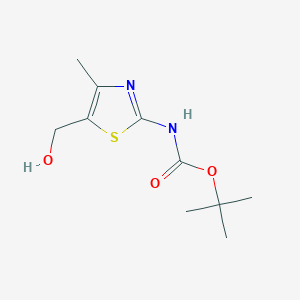
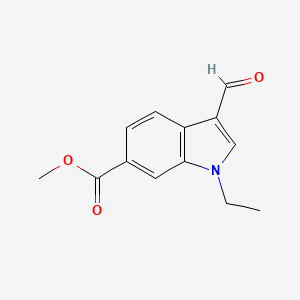
![(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE](/img/structure/B8705432.png)
![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)
